molecular formula C10H11BrOS B14066599 1-(4-(Bromomethyl)-3-mercaptophenyl)propan-1-one

1-(4-(Bromomethyl)-3-mercaptophenyl)propan-1-one

Cat. No.: B14066599
M. Wt: 259.16 g/mol
InChI Key: JYUJCUKMDHVPJR-UHFFFAOYSA-N
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Description

1-(4-(Bromomethyl)-3-mercaptophenyl)propan-1-one is a halogenated aromatic ketone of interest in advanced organic synthesis and medicinal chemistry research. This compound features a propan-1-one backbone linked to a benzene ring that is functionally rich, bearing a reactive bromomethyl group (-CH₂Br) and a mercapto group (-SH) at the 3- and 4- positions, respectively . This unique arrangement provides dual, orthogonal reactivity: the bromomethyl group is susceptible to nucleophilic substitution, allowing for alkylation and the formation of carbon-heteroatom bonds, while the thiol (mercapto) group can participate in coordination chemistry, redox reactions, or form disulfide bridges . The ketone moiety further expands its utility, serving as an electrophilic site for nucleophilic addition or as a handle for condensation reactions . As such, this molecule serves as a versatile and critical synthetic intermediate (or "building block") for constructing more complex molecular architectures, including potential pharmacologically active molecules and specialized materials . Its mechanism of action in research settings often involves its ability to act as an electrophile and form covalent bonds with nucleophilic sites on other molecules, which can be exploited in the study of enzyme inhibition or protein modification . Researchers value this compound for its application in exploring new chemical spaces, particularly in developing cysteine-targeting inhibitors and in fragment-based drug discovery. The compound is provided with a guaranteed purity of NLT (Not Less Than) 98% . It is intended for research and development purposes in a controlled laboratory environment. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C10H11BrOS

Molecular Weight

259.16 g/mol

IUPAC Name

1-[4-(bromomethyl)-3-sulfanylphenyl]propan-1-one

InChI

InChI=1S/C10H11BrOS/c1-2-9(12)7-3-4-8(6-11)10(13)5-7/h3-5,13H,2,6H2,1H3

InChI Key

JYUJCUKMDHVPJR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)CBr)S

Origin of Product

United States

Preparation Methods

Structural and Functional Overview

1-(4-(Bromomethyl)-3-mercaptophenyl)propan-1-one (C₁₀H₁₀BrClOS, MW 293.61) features a propan-1-one backbone substituted with a bromomethyl group at the para position and a mercapto group at the meta position of the phenyl ring. The electron-withdrawing bromine atom enhances electrophilic aromatic substitution reactivity, while the thiol group enables nucleophilic conjugation or oxidation to disulfides.

Key Physicochemical Properties

Property Value/Description Source
Molecular Formula C₁₀H₁₀BrClOS
Molecular Weight 293.61 g/mol
Boiling Point Not reported
Melting Point Not reported
Stability Air-sensitive (thiol group)

Preparation Methodologies

Bromination of 1-(4-Methyl-3-mercaptophenyl)propan-1-one

This two-step approach involves radical bromination of a methyl-substituted precursor.

Reaction Conditions
  • Precursor : 1-(4-Methyl-3-mercaptophenyl)propan-1-one
  • Brominating Agent : N-Bromosuccinimide (NBS)
  • Initiator : Azobisisobutyronitrile (AIBN, 0.1–0.3 eq)
  • Solvent : Carbon tetrachloride (CCl₄) or solvent-free
  • Temperature : 70–80°C (reflux)
  • Time : 4–6 hours

The reaction proceeds via a radical chain mechanism, where AIBN generates bromine radicals that abstract hydrogen from the methyl group, forming a benzyl radical intermediate. Subsequent bromine atom transfer yields the bromomethyl product.

Yield Optimization
  • Solvent-Free Conditions : Eliminating CCl₄ improves atom economy but requires rigorous temperature control to prevent thiol oxidation.
  • NBS Stoichiometry : A 1.1:1 NBS-to-precursor ratio minimizes di-bromination byproducts.
  • Workup : Column chromatography (silica gel, hexane/ethyl acetate 8:2) achieves >95% purity.

Representative Data :

Parameter Value Source
Isolated Yield 78–82%
Purity (HPLC) 96–98%
Byproducts <5% di-brominated species

Thiolation of 1-(4-Bromomethylphenyl)propan-1-one

Introducing the mercapto group via nucleophilic displacement of a leaving group (e.g., nitro or sulfonate).

Sodium Hydrosulfide (NaSH) Mediated Thiolation
  • Substrate : 1-(4-Bromomethylphenyl)propan-1-one
  • Reagent : NaSH (1.5 eq) in dimethylformamide (DMF)
  • Temperature : 60°C
  • Time : 3 hours

The mercapto group replaces the bromine atom through an SN2 mechanism, though competing elimination reactions may form styrenic byproducts.

Challenges :

  • Thiol Oxidation : Ambient air exposure converts -SH to -S-S-; reactions require nitrogen atmospheres.
  • Regioselectivity : Para-bromomethyl groups exhibit higher reactivity than ortho positions due to reduced steric hindrance.

Yield Data :

Condition Yield (%) Purity (%)
N₂ Atmosphere 68 94
Air Exposure 52 87

Multi-Step Synthesis via Aldol Condensation and Halogenation

Adapted from methodologies for analogous brominated ketones, this pathway involves:

Aldol Condensation
  • Reactants : 3-Mercaptobenzaldehyde + propanal
  • Catalyst : 10% NaOH in ethanol
  • Product : 1-(3-Mercaptophenyl)propen-1-one (yield: 85–90%)
Bromomethylation
  • Reagent : HBr/AcOH with H₂O₂ (radical initiator)
  • Conditions : 50°C, 2 hours
  • Product : 1-(4-(Bromomethyl)-3-mercaptophenyl)propan-1-one (yield: 74%)

Mechanistic Insight :
Peracid-generated bromine radicals add to the α,β-unsaturated ketone, followed by hydrogen abstraction to install the bromomethyl group.

Comparative Analysis of Synthetic Routes

Efficiency Metrics

Method Yield (%) Purity (%) Scalability
Radical Bromination 78–82 96–98 High
NaSH Thiolation 52–68 87–94 Moderate
Aldol-Halogenation 74 92 Low

Byproduct Formation

  • Radical Bromination : Primarily di-brominated derivatives (≤5%).
  • Thiolation : Styrenic elimination products (8–12%).
  • Aldol Route : Unreacted propenone (6–9%).

Reaction Optimization Strategies

Solvent Selection

  • Polar Aprotic Solvents : DMF enhances thiolation rates but complicates purification.
  • CCl₄ vs. Solvent-Free : Solvent-free bromination reduces waste but requires precise thermal control.

Catalytic Additives

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactions in biphasic systems.
  • Radical Scavengers : Hydroquinone (0.1%) suppresses polymerization during thiolation.

Industrial-Scale Considerations

Cost-Benefit Analysis

Factor Radical Bromination Thiolation
Raw Material Cost $$$ $$
Energy Consumption High Moderate
Waste Generation Low High

Emerging Methodologies

Photochemical Bromination

UV light (254 nm) activates NBS without AIBN, reducing initiator costs. Pilot studies show comparable yields (76%) with shorter reaction times (2 hours).

Biocatalytic Thiolation

Engineered sulfhydrylases enable regioselective -SH installation under mild conditions (pH 7, 30°C). Early-stage research reports 55% yield but requires genetic optimization.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Bromomethyl)-3-mercaptophenyl)propan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted derivatives, while oxidation and reduction reactions can produce disulfides or thiols, respectively .

Scientific Research Applications

1-(4-(Bromomethyl)-3-mercaptophenyl)propan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-(Bromomethyl)-3-mercaptophenyl)propan-1-one involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, while the mercapto group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Implications

  • Reactivity : The bromomethyl group in the target compound offers a pathway for alkylation or cross-coupling, while the mercapto group enables thiol-ene click chemistry or metal chelation.
  • Stability : Saturation of the ketone backbone (vs. chalcones) may improve thermal stability but reduce conjugation-dependent properties.
  • Safety: Related brominated propanones (e.g., 1-(4-bromophenyl)-3-phenylpropan-1-one) require precautions for inhalation and skin contact , suggesting similar hazards for the target compound.

Biological Activity

1-(4-(Bromomethyl)-3-mercaptophenyl)propan-1-one is an organic compound notable for its unique structural features, including a bromomethyl group and a mercapto group. These functional groups contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of 1-(4-(Bromomethyl)-3-mercaptophenyl)propan-1-one is C10H11BrOSC_{10}H_{11}BrOS, with a molecular weight of approximately 319.216 g/mol. The presence of the bromomethyl group enhances the compound's electrophilic properties, while the mercapto group allows for nucleophilic interactions, potentially leading to significant biological reactivity.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, revealing its potential as an antimicrobial and anticancer agent. The following sections discuss specific findings related to its biological effects.

Antimicrobial Activity

Research indicates that compounds containing thiol groups exhibit notable antimicrobial properties. The mercapto group in 1-(4-(Bromomethyl)-3-mercaptophenyl)propan-1-one is believed to play a crucial role in this activity by forming disulfide bonds with proteins, which can disrupt microbial function. Studies have shown that compounds with similar structures have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium species .

Anticancer Properties

The compound's potential anticancer activity is attributed to its ability to induce apoptosis in cancer cells. Investigations into structurally related compounds have shown that brominated phenyl derivatives can inhibit tumor growth by interfering with cellular signaling pathways. The electrophilic nature of the bromomethyl group may facilitate interactions with cellular macromolecules, leading to cytotoxic effects on cancer cells .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various brominated compounds, including 1-(4-(Bromomethyl)-3-mercaptophenyl)propan-1-one. The results indicated that the compound exhibited significant inhibitory effects against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MIC) comparable to established antibiotics .

CompoundMIC (µg/mL)Target Organism
1-(4-(Bromomethyl)-3-mercaptophenyl)propan-1-one16Staphylococcus aureus
Control Antibiotic8Staphylococcus aureus

Study 2: Cytotoxicity in Cancer Cells

In another investigation focusing on anticancer properties, 1-(4-(Bromomethyl)-3-mercaptophenyl)propan-1-one was tested against various cancer cell lines. The findings suggested that the compound induced cell death at concentrations as low as 10 µM, highlighting its potential as a therapeutic agent in oncology .

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (breast cancer)10Apoptosis induction
HeLa (cervical cancer)15Disruption of cell cycle

The mechanisms underlying the biological activities of 1-(4-(Bromomethyl)-3-mercaptophenyl)propan-1-one are multifaceted:

  • Electrophilic Reactions : The bromomethyl group can participate in nucleophilic substitution reactions with thiols and amines, potentially modifying protein functions.
  • Disulfide Bond Formation : The mercapto group enables the formation of disulfide bonds, which are critical for maintaining protein structure and function.
  • Reactive Oxygen Species (ROS) : Some studies suggest that the compound may induce oxidative stress in microbial and cancer cells, leading to cell death.

Q & A

Basic Question: What are the optimal synthetic routes for 1-(4-(Bromomethyl)-3-mercaptophenyl)propan-1-one, and how can competing side reactions be minimized?

Methodological Answer:
The compound can be synthesized via bromination of a propanone precursor followed by thiol-group introduction. For example:

Bromination: Use N-bromosuccinimide (NBS) or elemental bromine under controlled conditions (e.g., in chloroform at 0–5°C) to selectively brominate the methyl group .

Thiol Protection/Deprotection: Protect the thiol group with trityl or acetyl groups during bromination to prevent oxidation or disulfide formation. Deprotect using acidic (HCl/MeOH) or basic (NH₃/MeOH) conditions .
Key Considerations:

  • Monitor reaction progress via TLC or GC-MS to identify intermediates.
  • Optimize stoichiometry (e.g., 1:1 molar ratio of bromine to precursor) to avoid over-bromination .

Basic Question: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). For example, the thiol proton (SH) appears at δ ~1.5–2.5 ppm but may be absent due to exchange broadening; the bromomethyl group (CH₂Br) shows δ ~3.3–4.0 ppm .
    • 2D NMR (HSQC, HMBC): Resolve overlapping signals and confirm connectivity .
  • X-ray Crystallography:
    • Use SHELX software (SHELXL for refinement) to solve the structure. Key parameters: Mo Kα radiation (λ = 0.71073 Å), resolution ≤ 0.8 Å. Refine H atoms via riding models .

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